molecular formula C8H6BrF3O B2924000 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene CAS No. 1261840-23-6

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene

Cat. No.: B2924000
CAS No.: 1261840-23-6
M. Wt: 255.034
InChI Key: HYFSTIBHUHKZAE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene is an organic compound that features a benzene ring substituted with bromomethyl, difluoromethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene typically involves the introduction of bromomethyl and difluoromethoxy groups onto a fluorobenzene ring. One common method is the bromomethylation of 1-(difluoromethoxy)-4-fluorobenzene using bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromomethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of fluorinated drugs with enhanced biological activity.

    Materials Science: Utilized in the preparation of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the difluoromethoxy and fluorine groups influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1-(trifluoromethoxy)-4-fluorobenzene
  • 2-(Chloromethyl)-1-(difluoromethoxy)-4-fluorobenzene
  • 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene

Uniqueness

2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene is unique due to the presence of both bromomethyl and difluoromethoxy groups on the same benzene ring, which imparts distinct reactivity and electronic properties

Properties

IUPAC Name

2-(bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-4-5-3-6(10)1-2-7(5)13-8(11)12/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFSTIBHUHKZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261840-23-6
Record name 2-(bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene
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